molecular formula C13H18FNO3S B2377407 N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1396807-46-7

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2377407
M. Wt: 287.35
InChI Key: DLGXZUPSVQGEIT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and a brief overview of its properties or uses. It may also include its CAS number, which is a unique identifier for chemical substances.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reagents and conditions needed for the reaction, as well as the products formed.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Structural Characterization

  • X-Ray and Solid-State NMR Characterization : AND-1184, a derivative of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, has been characterized using single-crystal X-ray and solid-state NMR studies. The structural investigation revealed monoclinic crystal systems and provided insights into the dynamic behaviors of the molecule, highlighting its rigid structure in the MBS form and limited dynamic motion in the MBSHCl form (Pawlak et al., 2021).

Molecular Synthesis and Reactivity

  • Synthesis of Novel Derivatives : Research on the synthesis of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide demonstrates the ability to create structurally diverse derivatives, offering insights into potential applications in drug development and molecular chemistry (Purushotham & Poojary, 2018).

Electrophilic Fluorination

  • Development of Fluorinating Reagents : Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, reveals its role as a sterically demanding electrophilic fluorinating reagent. This highlights the molecule's utility in improving the enantioselectivity of products in fluorination reactions (Yasui et al., 2011).

Biological Activity and Interaction

  • DNA Binding and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, demonstrates their potential in DNA binding and anticancer activity. These studies shed light on the molecule's role in influencing DNA interaction and its potential therapeutic applications (González-Álvarez et al., 2013).

Crystallography and Molecular Dynamics

  • Crystal Structure Analysis : Investigations into the crystal structures of closely related compounds, including derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide, have been conducted. These studies utilize Hirshfeld surface analysis and X-ray crystallography to understand molecular interactions and packing patterns, providing insights into the structural aspects of these molecules (Suchetan et al., 2015).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is usually available on the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions might involve potential applications of the compound, or areas of research that could be explored.


properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-9-8-11(14)4-5-13(9)19(17,18)15-7-6-12(16)10-2-3-10/h4-5,8,10,12,15-16H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXZUPSVQGEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide

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